molecular formula C16H14F3NO5S B2476899 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1105234-62-5

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2476899
CAS RN: 1105234-62-5
M. Wt: 389.35
InChI Key: ZPFDHSIHIRPMKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a benzo[d][1,3]dioxole structure feature has been established. The strategy is based upon the well-known Pd-catalyzed arylation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines has been reported .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Research has delved into the synthesis of novel sulfonamide derivatives, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. A study highlighted the synthesis and characterization of celecoxib derivatives, which revealed significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

Pharmacological Applications

  • Anticancer and Antiviral Properties : Certain derivatives have been evaluated for their anticancer and antiviral properties. One compound exhibited promising anticancer activity against a panel of 60 human tumor cell lines, while others displayed modest inhibition of HCV NS5B RdRp activity, indicating potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Biochemical Evaluation

  • Inhibitory Effects on Enzymes : Sulfonamide derivatives have been investigated for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. High-affinity inhibitors were identified, with potential implications for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Molecular Modeling and QSAR Studies

  • Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have been conducted on novel benzenesulfonamides, providing insights into their antitumor activities. These studies help in understanding the molecular basis of their action and guiding the design of more potent derivatives (Tomorowicz et al., 2020).

Metalation and Synthetic Applications

  • Directed Metalation Group (DMG) Applications : Benzenesulfonamide has been explored as a powerful Directed Metalation Group (DMG), demonstrating vast possibilities in arylsulfonamides using Directed ortho Metalation (DoM) methodology. This research outlines the products of metalation and their applications in heterocyclic synthesis, showcasing the versatility of sulfonamides in organic synthesis (Familoni, 2002).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO5S/c17-16(18,19)11-1-4-13(5-2-11)26(21,22)20-7-8-23-12-3-6-14-15(9-12)25-10-24-14/h1-6,9,20H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFDHSIHIRPMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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